1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
Description
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride is a spirocyclic compound characterized by a fused bicyclic structure containing three nitrogen atoms and two ketone groups. Its molecular formula is C₇H₁₂ClN₃O₂, with a molecular weight of 205.64 g/mol (CAS: 28937-15-7) . The compound features a spiro[4.4]nonane core, where a pyrrolidine ring is fused to a hydantoin moiety, with methyl groups at positions 1 and 3 and a hydrochloride salt form enhancing solubility .
Properties
IUPAC Name |
1,3-dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-10-6(12)8(3-4-9-5-8)11(2)7(10)13;/h9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMFIIPEVOZPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCNC2)N(C1=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Hydrazinecarbothioamide Precursors
- Starting materials: Cycloalkanone derivatives are reacted with thiosemicarbazides to form N-cycloalkylidene hydrazinecarbothioamides.
- Conditions: Typically carried out in dry ethyl acetate or similar solvents at room temperature.
- Characterization: IR spectroscopy confirms C=S and C=N bonds; NMR (1H and 13C) confirms hydrazine and cycloalkyl groups.
Cyclization to Spiro Compound
- The hydrazinecarbothioamide intermediate is reacted with benzoquinone or naphthoquinone derivatives in a 1:1 molar ratio.
- The reaction occurs in dry ethyl acetate with stirring and exposure to air for about 2 hours.
- The mixture is then left to stand at room temperature for 72 hours, during which hydroquinone precipitates out.
- The filtrate is concentrated and purified via chromatographic techniques to isolate the spiro compound.
- The reaction mechanism involves nucleophilic attack on the cycloalkylidene C=N bond, facilitated by quinone acting as a Lewis acid or proton donor, leading to cyclization and formation of the spiro ring system.
Formation of Hydrochloride Salt
- The free base spiro compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
- This step enhances compound stability, solubility, and facilitates handling and purification.
Analytical Data Supporting the Preparation
Summary Table of Preparation Steps
| Step No. | Process | Conditions/Notes |
|---|---|---|
| 1 | Synthesis of hydrazinecarbothioamide | Reaction of cycloalkanone with thiosemicarbazide in ethyl acetate, RT |
| 2 | Reaction with quinone derivatives | 1:1 molar ratio, stirring 2h, air exposure, ethyl acetate solvent |
| 3 | Standing for 72h | Precipitation of hydroquinone, formation of spiro compound |
| 4 | Purification | Chromatography to isolate spiro compound |
| 5 | Conversion to hydrochloride salt | Treatment with HCl for stability and crystallinity |
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H14ClN3O2
- Molecular Weight : 219.67 g/mol
- CAS Number : 1707580-44-6
- IUPAC Name : 1,3-dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride
The compound features a spirocyclic structure that contributes to its distinct chemical reactivity and biological activity. The presence of two methyl groups enhances its stability and modifies interactions with biological targets.
Chemistry
This compound is utilized as a building block in the synthesis of complex organic molecules. Its unique structure allows for various reactions that can lead to the formation of derivatives with modified properties.
Biology
Research indicates that this compound possesses potential antimicrobial and antiproliferative properties. It has been studied for its ability to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation. This inhibition is particularly relevant in treating conditions like osteoarthritis and periodontal disease.
Medicine
In medical research, the compound is being investigated as a potential therapeutic agent for several conditions:
- Cancer : Preliminary studies suggest it may induce apoptosis and inhibit cell cycle progression in cancer cell lines.
- Inflammatory Diseases : Its role as an antagonist of chemokine receptors may help modulate immune responses.
Industry
The compound is also explored in the development of novel materials and catalysts due to its unique chemical properties. Its application in organic light-emitting diodes (OLEDs) has been noted as an innovative direction for research.
Case Study 1: Antiproliferative Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation.
Case Study 2: Antimicrobial Properties
In another research project focusing on antimicrobial activity, the compound was tested against a range of bacterial strains. Results indicated that it effectively inhibited growth at low concentrations compared to standard antibiotics.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit matrix metalloproteinases, which play a role in the degradation of extracellular matrix components. This inhibition can be beneficial in treating conditions like osteoarthritis and periodontal disease. Additionally, the compound may act as an antagonist of chemokine receptors, thereby modulating immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of structurally or functionally related analogs:
Structural Analogs
Physicochemical and Pharmacokinetic Properties
Biological Activity
1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride is a compound characterized by its unique spirocyclic structure and is part of the hydantoin family. This compound has garnered attention due to its potential biological activities, including antimicrobial and antiproliferative effects.
- Molecular Formula : CHClNO
- Molecular Weight : 219.67 g/mol
- CAS Number : 1707580-44-6
- IUPAC Name : this compound
Structure
The spirocyclic structure of the compound contributes to its distinctive chemical and biological properties. The presence of nitrogen and oxygen atoms within the five-membered ring enhances its reactivity and interaction with biological targets.
This compound exhibits several mechanisms of action:
- Inhibition of Matrix Metalloproteinases (MMPs) : These enzymes are involved in the degradation of extracellular matrix components. Inhibition can be beneficial for conditions such as osteoarthritis and periodontal disease.
- Antagonism of Chemokine Receptors : This action modulates immune responses and could have implications in inflammatory diseases.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a potential application in treating infections caused by resistant pathogens .
Antiproliferative Effects
Preliminary studies suggest that this compound may exhibit antiproliferative activity against cancer cell lines. This activity is attributed to its ability to induce apoptosis and inhibit cell cycle progression in tumor cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Two methyl groups enhancing stability | Antimicrobial and antiproliferative |
| 1,3,7-Triazaspiro[4.4]nonane-2,4-dione | Lacks dimethyl substitution | Different chemical properties |
| 3-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride | Single methyl group | Variations in reactivity |
The unique substitution pattern of this compound enhances its stability and modifies interactions with biological targets compared to similar compounds.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations of the compound.
Case Study: Antiproliferative Activity in Cancer Research
In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability among cancer cell lines such as HeLa and MCF-7. Flow cytometry analyses revealed increased apoptosis rates correlating with higher concentrations of the compound.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1,3-Dimethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization requires a combination of computational reaction path searches and experimental validation. Quantum chemical calculations (e.g., DFT) can predict favorable reaction intermediates and transition states, narrowing optimal conditions (e.g., solvent, catalyst, temperature). For example, I₂-catalyzed oxidative coupling methods used for analogous spiro compounds (e.g., azaspiro[4.5]trienones) can guide protocol adaptation . Parallel experimental screening under inert atmospheres and controlled stoichiometry is critical to minimize side reactions.
Q. What characterization techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Multi-modal characterization is essential:
- NMR : ¹H/¹³C NMR resolves spirocyclic topology and methyl group environments.
- X-ray crystallography : Provides unambiguous confirmation of the spiro[4.4]nonane core and hydrochloride salt formation.
- HRMS : Validates molecular formula (e.g., [M+H]⁺ or [M-Cl]⁺ ions).
- IR spectroscopy : Confirms carbonyl (2,4-dione) and amine stretches.
Reference data from analogous compounds (e.g., 2,7-diazaspiro[4.4]nonan-1-one) can aid interpretation .
Q. What are the key considerations for ensuring the stability of this compound under various experimental conditions?
- Methodological Answer : Stability studies should assess:
- pH sensitivity : Hydrochloride salts may hydrolyze in basic conditions; buffer selection (e.g., phosphate vs. acetate) is critical.
- Thermal stability : TGA/DSC analysis identifies decomposition thresholds.
- Light exposure : UV-Vis spectroscopy monitors photodegradation.
- Storage : Lyophilization and storage under argon at -20°C are recommended for long-term stability .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and optimal reaction pathways for synthesizing this spirocyclic compound?
- Methodological Answer :
- Reaction Path Search : Tools like GRRM or AFIR explore potential energy surfaces to identify low-barrier pathways .
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics.
- Catalyst Screening : Machine learning models (e.g., SchNet) prioritize catalysts (e.g., Pd or Cu complexes) for cross-coupling steps.
Example: A 2023 study on azaspiro[4.5]trienones used DFT to optimize iodine-mediated cyclization .
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). Strategies include:
- Meta-analysis : Normalize data using standardized units (e.g., IC₅₀) and apply statistical weighting.
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based vs. radiometric) to confirm activity.
- Theoretical frameworks : Align conflicting results with structure-activity relationship (SAR) models or QSAR predictions .
Q. What methodologies are employed to elucidate the mechanism of action of this compound in enzyme inhibition studies?
- Methodological Answer :
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Docking simulations : AutoDock Vina or Glide predicts binding modes to target enzymes (e.g., kinases).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (ΔG, ΔH).
Example: A 2022 study on Hedgehog inhibitors combined crystallography and MD simulations to map binding pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
